(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
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Overview
Description
The compound (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
is a chemical with the molecular formula C10H9BrN2O2S
. It has a molecular weight of 301.16
. The compound is used for proteomics research .
Molecular Structure Analysis
The SMILES string of the compound isC1=CC2=C (C=C1Br)NC (=N2)SCCC (=O)O
. This represents the structure of the molecule in a linear format.
Scientific Research Applications
Pharmaceutical Research Antimicrobial Activity
Benzimidazole derivatives are known for their wide range of pharmacological activities. They have been extensively studied for their antimicrobial properties, which include antibacterial, antifungal, antiviral, and antiparasitic effects .
Cancer Therapy
Some benzimidazole compounds have been identified as potential agents for cancer therapy due to their ability to modulate various biological pathways involved in cancer progression .
Material Science
In the field of material science, benzimidazole derivatives are utilized in chemosensing, crystal engineering, fluorescence applications, and corrosion science .
Dyes and Pigments
Benzimidazoles serve as important intermediates in the synthesis of dyes and pigments, contributing to the development of new colors and formulations for various applications .
Agriculture
The use of benzimidazole derivatives in agriculture includes their role as pesticides and growth regulators, helping to protect crops from pests and diseases .
Electronics and Technology
These compounds are also applied in electronics and technology, where they are used in the design of new materials with specific electronic properties .
7. Medicinal Chemistry: Anticancer and Antiviral Activities Benzimidazole derivatives play a crucial role in medicinal chemistry with activities ranging from anticancer to antiviral treatments .
Asymmetric Catalysis
They are employed as ligands in asymmetric catalysis, which is a key process in the production of enantiomerically pure pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-5-1-2-6-7(3-5)12-9(11-6)15-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUCCCLXSHUOBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969693 |
Source
|
Record name | [(6-Bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |
CAS RN |
5450-30-6 |
Source
|
Record name | MLS002638359 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(6-Bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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